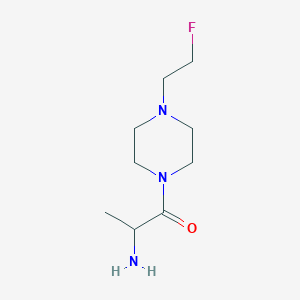

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Übersicht

Beschreibung

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one, also known as 2-Amino-1-fluoroethylpiperazine (AEP), is a heterocyclic compound used in a variety of scientific research applications. It is a derivative of piperazine, and is composed of a six-membered ring with a nitrogen atom at the center. AEP is a versatile compound that can be used as a building block for synthesizing a range of compounds, and has a wide range of applications in the field of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antifungal Agent Development

This compound has been utilized in the synthesis of new antifungal agents. The presence of the piperazine ring is a common feature in many pharmaceuticals, and its modification, as seen in this compound, can lead to the development of novel antifungal medications. The fluoroethyl group may contribute to the lipophilicity and thus the bioavailability of the potential drugs .

Corrosion Inhibition: Protective Coatings

In the field of corrosion science, this compound could be explored for its potential as a corrosion inhibitor. The amino and piperazine functionalities might interact with metal surfaces to form protective layers, thereby preventing or slowing down the corrosion process .

Catalysis: Ligand Effects on Metal Catalysts

The compound’s structure suggests it could act as a ligand in catalytic systems. The piperazine moiety can coordinate to metal centers, potentially influencing the catalytic activity and selectivity in various chemical reactions .

Neuroscience: Neurotransmitter Receptor Studies

Given the structural similarity to known neurotransmitters and psychoactive substances, this compound could be of interest in neuroscience research, particularly in studies involving neurotransmitter receptors such as GABA or serotonin .

Material Science: Polymer Synthesis

The functional groups present in this compound make it a candidate for initiating polymerization reactions or for incorporation into polymers to impart specific properties, such as increased flexibility or enhanced thermal stability .

Bioconjugation: Targeted Drug Delivery

The reactive ketone group in this compound provides an anchor point for bioconjugation. This could be exploited in designing targeted drug delivery systems where the compound is conjugated to antibodies or other targeting molecules .

Analytical Chemistry: Chromatographic Stationary Phases

The compound’s structure could be used to modify chromatographic stationary phases. Its potential interaction with various analytes could lead to improved separation techniques in high-performance liquid chromatography (HPLC) .

Agricultural Chemistry: Pesticide Formulation

The piperazine core is often found in pesticides. This compound could be investigated for its efficacy in pest control, possibly leading to the formulation of new pesticides with specific action mechanisms .

Eigenschaften

IUPAC Name |

2-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FN3O/c1-8(11)9(14)13-6-4-12(3-2-10)5-7-13/h8H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNVDRQSOFMAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)

![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)

![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)

![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)

![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)